

# Discovery and development history of AZD-6918

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## Compound of Interest

Compound Name: AZD-6918

Cat. No.: B1191579

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An In-depth Technical Guide to the Discovery and Development of **AZD-6918**

## Abstract

**AZD-6918** is a potent and selective antagonist of the Tropomyosin receptor kinase A (TrkA), a component of the Nerve Growth Factor (NGF) receptor. Developed by AstraZeneca, **AZD-6918** was investigated as a potential therapeutic agent for the treatment of various neoplasms. Despite promising preclinical activity, its clinical development was halted during Phase I trials due to an unfavorable pharmacokinetic profile. This guide provides a comprehensive overview of the available information on the discovery, mechanism of action, preclinical development, and eventual discontinuation of **AZD-6918**.

## Introduction

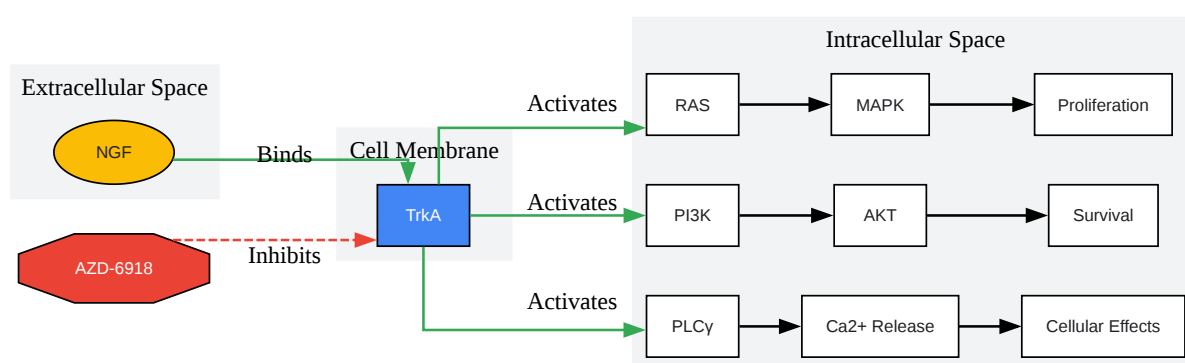
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] Dysregulation of Trk signaling, particularly TrkA, has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[1][2] **AZD-6918** was developed as a small molecule inhibitor specifically targeting TrkA, with the aim of disrupting pro-tumorigenic signaling pathways.

## Mechanism of Action

**AZD-6918** functions as an antagonist of the TrkA receptor.[3] In normal physiological processes, the binding of Nerve Growth Factor (NGF) to TrkA induces receptor dimerization and autophosphorylation of the intracellular kinase domain. This activation triggers several

downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLC $\gamma$  pathways, which are involved in cell proliferation, survival, and differentiation.[1][4][5] In cancerous cells, aberrant TrkA activation can drive tumor growth, metastasis, and resistance to therapy.[1][2] By inhibiting the TrkA kinase activity, **AZD-6918** was designed to block these downstream signaling events and thereby exert its anti-tumor effects.

## Signaling Pathway



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Caption: Simplified TrkA signaling pathway and the inhibitory action of **AZD-6918**.

## Preclinical Development

Preclinical studies with **AZD-6918** demonstrated its potential as an anti-cancer agent. Notably, research was conducted in the context of neuroblastoma, a pediatric cancer often characterized by Trk pathway dysregulation.

## In Vitro Studies

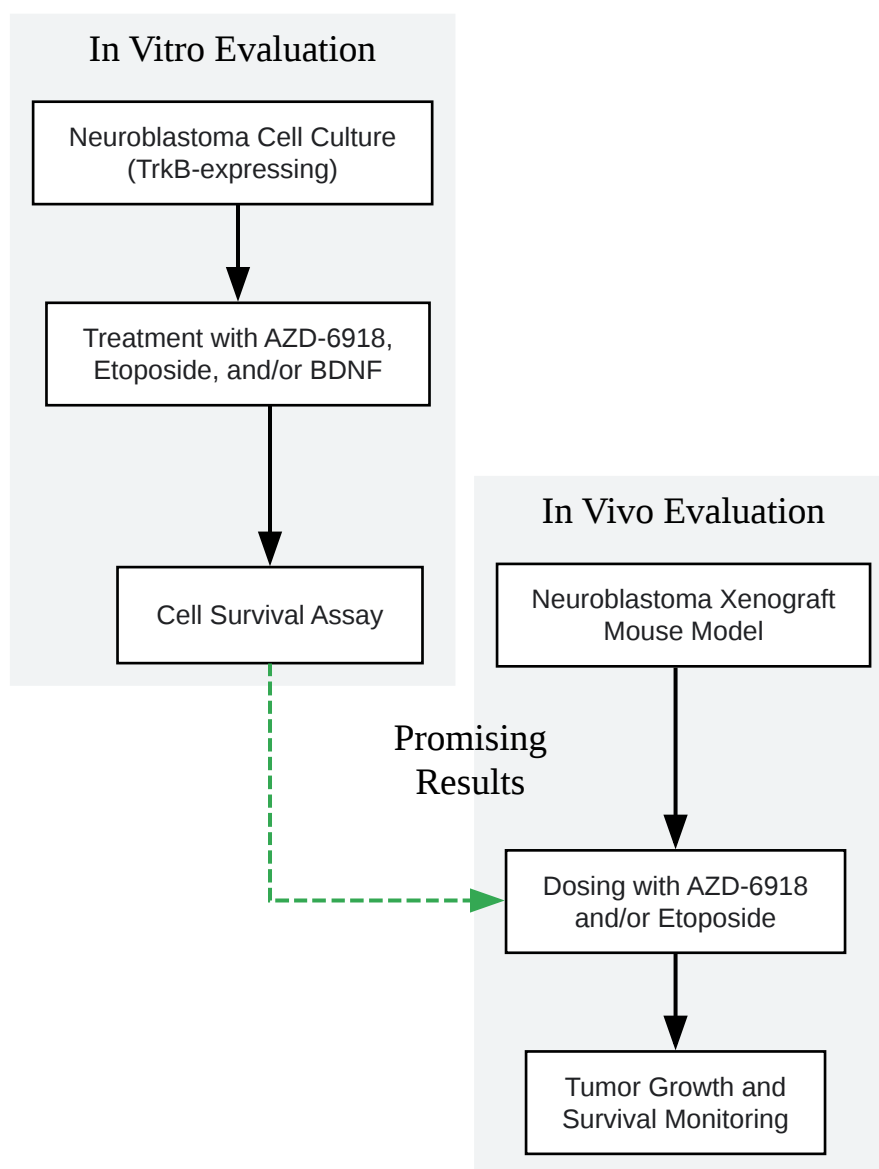
- Objective: To evaluate the effect of **AZD-6918** on the survival of TrkB-expressing neuroblastoma cells, both as a single agent and in combination with the chemotherapeutic drug etoposide.[3]

- Key Findings: **AZD-6918** was shown to induce cell death as a single agent and to attenuate the protective effects of Brain-Derived Neurotrophic Factor (BDNF) against etoposide-induced cytotoxicity.[3]

## In Vivo Studies

- Objective: To assess the anti-tumor efficacy of **AZD-6918**, alone and in combination with etoposide, in a neuroblastoma xenograft mouse model.[3]
- Key Findings: While **AZD-6918** alone did not demonstrate a significant anti-tumor growth effect or survival advantage, the combination of **AZD-6918** and etoposide resulted in a statistically significant improvement in both anti-tumor activity and survival compared to either agent alone.[3]

## Experimental Workflow



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Caption: Generalized workflow for the preclinical evaluation of **AZD-6918** in neuroblastoma.

## Clinical Development

A Phase I clinical trial for **AZD-6918** was initiated to assess its safety, tolerability, and pharmacokinetics in adult patients with refractory solid malignancies (NCT00733031).[3] However, the development of **AZD-6918** was discontinued in 2009 during this phase.[6]

## Reason for Discontinuation

The discontinuation of **AZD-6918**'s development was attributed to an unacceptable pharmacokinetic profile discovered during the Phase I trial.<sup>[6]</sup> Specific details regarding the pharmacokinetic parameters (e.g., C<sub>max</sub>, T<sub>max</sub>, half-life, clearance) have not been made publicly available.

## Quantitative Data Summary

Detailed quantitative data for **AZD-6918**, such as IC<sub>50</sub> values against TrkA and other kinases, as well as pharmacokinetic and pharmacodynamic data from preclinical and clinical studies, are not available in the public domain. The tables below are representative of the types of data that would be critical for the evaluation of such a compound.

Table 1: In Vitro Potency of **AZD-6918** (Illustrative)

Target	IC <sub>50</sub> (nM)	Assay Type
TrkA	Data not available	Kinase Assay
TrkB	Data not available	Kinase Assay
TrkC	Data not available	Kinase Assay

| Other Kinases | Data not available | Kinase Panel |

Table 2: Preclinical Pharmacokinetics of **AZD-6918** in Mouse (Illustrative)

Parameter	Value	Units
C <sub>max</sub>	Data not available	ng/mL
T <sub>max</sub>	Data not available	h
AUC	Data not available	ng*h/mL
Half-life (t <sub>1/2</sub> )	Data not available	h

| Bioavailability | Data not available | % |

Table 3: Phase I Clinical Trial Details (NCT00733031)

Parameter	Details
Status	Terminated
Indication	Refractory Solid Malignancies
Intervention	AZD-6918 (single agent and in combination)
Primary Outcome	Safety, Tolerability, Pharmacokinetics

| Results | Not publicly available |

## Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of **AZD-6918** have not been published. The following are generalized descriptions of the methodologies likely employed in its preclinical assessment.

### In Vitro Cell Survival Assay (General Protocol)

- **Cell Seeding:** Neuroblastoma cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- **Treatment:** Cells are treated with varying concentrations of **AZD-6918**, etoposide, and/or BDNF. Control wells receive vehicle (e.g., DMSO).
- **Incubation:** Plates are incubated for a specified period (e.g., 48-72 hours) under standard cell culture conditions.
- **Viability Assessment:** Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT or CellTiter-Glo®, which measures metabolic activity.
- **Data Analysis:** Absorbance or luminescence readings are normalized to control wells to determine the percentage of cell survival. IC50 values are calculated using non-linear regression analysis.

### In Vivo Xenograft Study (General Protocol)

- **Cell Implantation:** An appropriate number of neuroblastoma cells are suspended in a suitable matrix (e.g., Matrigel) and injected subcutaneously into the flank of immunodeficient mice.
- **Tumor Growth:** Tumors are allowed to grow to a palpable size.
- **Randomization and Treatment:** Mice are randomized into treatment groups (e.g., vehicle control, **AZD-6918** alone, etoposide alone, combination of **AZD-6918** and etoposide). Dosing is administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
- **Monitoring:** Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight and general health are also monitored.
- **Endpoint:** The study is terminated when tumors in the control group reach a predetermined size, or when animals show signs of excessive toxicity. Survival is monitored until a defined endpoint.
- **Data Analysis:** Tumor growth curves and survival curves are generated and statistically analyzed to determine the efficacy of the treatments.

## Conclusion

**AZD-6918** was a promising TrkA inhibitor that showed potential in preclinical models, particularly in combination with chemotherapy for neuroblastoma.[3] However, its development was prematurely terminated due to an unfavorable pharmacokinetic profile in early clinical trials.[6] While the specific details of its synthesis, in vitro potency, and clinical pharmacokinetics remain proprietary, the story of **AZD-6918** highlights the critical importance of drug metabolism and pharmacokinetic properties in the successful development of novel therapeutics. The rationale behind targeting the TrkA pathway remains a valid and active area of cancer research.

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